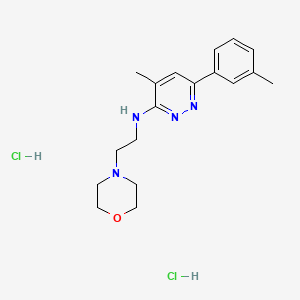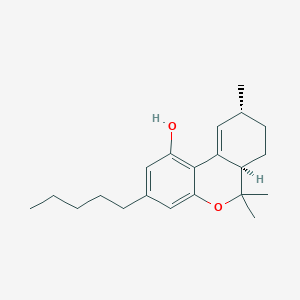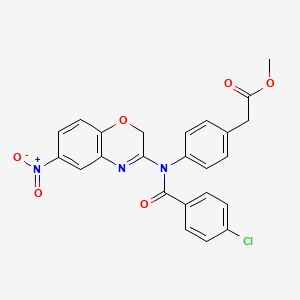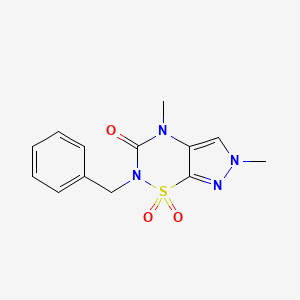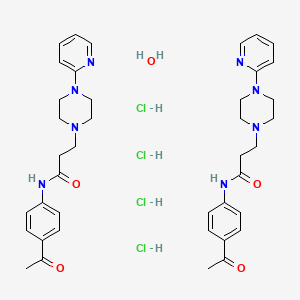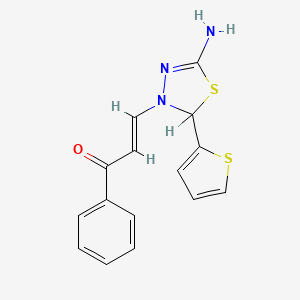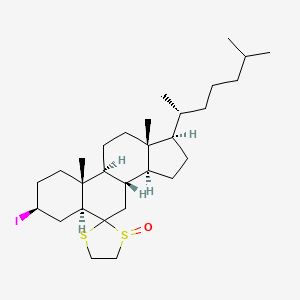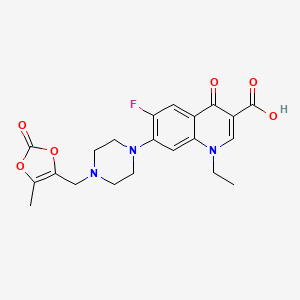
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is a derivative of norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is designed to enhance the pharmacokinetic properties of norfloxacin, making it more effective in treating bacterial infections. The addition of the 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group aims to improve the stability and absorption of the drug, thereby increasing its efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the reaction of norfloxacin with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
化学反应分析
Types of Reactions
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin has several scientific research applications:
Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its enhanced antibacterial properties compared to norfloxacin.
Medicine: Potential use in developing more effective antibiotics with improved pharmacokinetic profiles.
Industry: Utilized in the production of advanced pharmaceutical formulations.
作用机制
The mechanism of action of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound binds to these enzymes, preventing the supercoiling of bacterial DNA, which ultimately leads to bacterial cell death. The addition of the dioxolylmethyl group enhances the compound’s ability to penetrate bacterial cells and increases its stability in the bloodstream .
相似化合物的比较
Similar Compounds
Azilsartan medoxomil: A prodrug that is broken down to azilsartan, used for treating hypertension.
Olmesartan medoxomil: Another prodrug used for treating hypertension, similar in structure to azilsartan medoxomil.
Uniqueness
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is unique due to its enhanced pharmacokinetic properties, which make it more effective than norfloxacin. The addition of the dioxolylmethyl group improves its stability and absorption, leading to higher blood levels of the active drug .
属性
CAS 编号 |
85195-76-2 |
|---|---|
分子式 |
C21H22FN3O6 |
分子量 |
431.4 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoro-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O6/c1-3-24-10-14(20(27)28)19(26)13-8-15(22)17(9-16(13)24)25-6-4-23(5-7-25)11-18-12(2)30-21(29)31-18/h8-10H,3-7,11H2,1-2H3,(H,27,28) |
InChI 键 |
PLARREUCIWJWCL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=C(OC(=O)O4)C)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)

